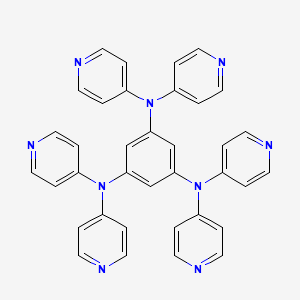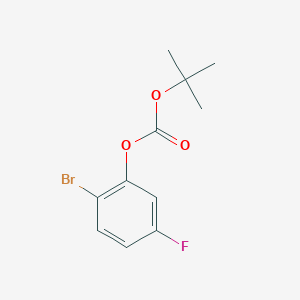
(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)boronic acid: is an organoboron compound with the molecular formula C8H8BF3O3 and a molecular weight of 219.95 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a trifluoroethanol group. It is primarily used in research and development, particularly in the field of organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)boronic acid typically involves the reaction of 2,2,2-trifluoroethanol with phenylboronic acid under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide , to facilitate the formation of the boronic acid derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is generally produced through bulk custom synthesis. Companies like ChemScene and BLD Pharm offer custom synthesis services to produce this compound in large quantities for research purposes .
Chemical Reactions Analysis
Types of Reactions: (4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction in organic synthesis for forming carbon-carbon bonds.
Oxidation and Reduction:
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as sodium hydroxide, used in the initial synthesis of the compound.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Biology and Medicine:
Pharmaceutical Intermediates: The compound can be used as an intermediate in the synthesis of pharmaceutical compounds.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of (4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)boronic acid primarily involves its role as a boronic acid derivative in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group interacts with a palladium catalyst to form a carbon-carbon bond with an aryl or vinyl halide . This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Properties
Molecular Formula |
C8H8BF3O3 |
|---|---|
Molecular Weight |
219.96 g/mol |
IUPAC Name |
[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H8BF3O3/c10-8(11,12)7(13)5-1-3-6(4-2-5)9(14)15/h1-4,7,13-15H |
InChI Key |
YMQMSXNCPYRQBR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C(F)(F)F)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


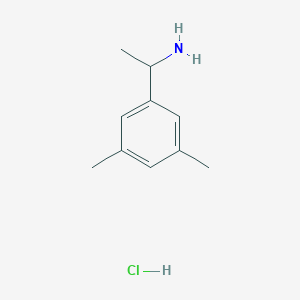
![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12502241.png)
![Methyl 3-{[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12502246.png)
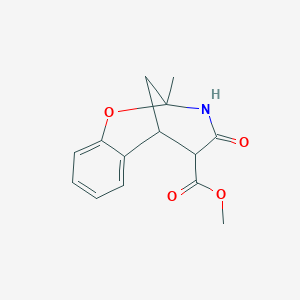
![Ethyl 5-{[4-(diethylamino)benzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12502267.png)
![2-{5-Carbamimidamido-2-[(2,3-dihydroxyphenyl)formamido]pentanamido}-3-hydroxybutanoic acid](/img/structure/B12502280.png)
![Methyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B12502282.png)
![17-(4-Methyl-2-nitrophenyl)-1-nitro-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12502288.png)
![N-[(4-chlorophenyl)methyl]-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12502300.png)
![2-((5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)-1-(5-fluoro-2-methoxyphenyl)ethan-1-one](/img/structure/B12502303.png)
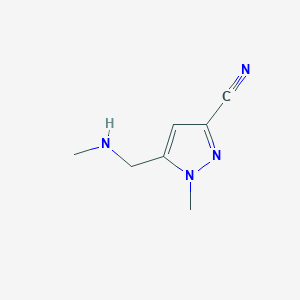
![[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl thiophene-2-carboxylate](/img/structure/B12502310.png)
